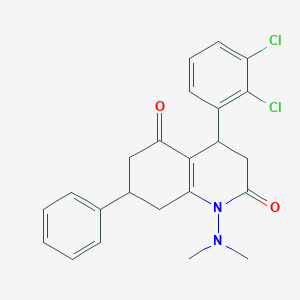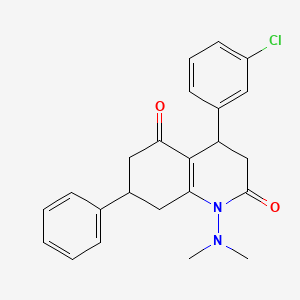
4-(2,3-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE
Descripción general
Descripción
4-(2,3-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with dichlorophenyl, dimethylamino, and phenyl groups. The presence of these substituents imparts unique chemical and physical properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions: The introduction of the dichlorophenyl and phenyl groups can be achieved through electrophilic aromatic substitution reactions. These reactions typically require the presence of a Lewis acid catalyst such as aluminum chloride.
Dimethylamino Group Introduction: The dimethylamino group can be introduced through nucleophilic substitution reactions using dimethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,3-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl halides can be used in the presence of appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives.
Aplicaciones Científicas De Investigación
4-(2,3-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2,3-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE depends on its specific application. In pharmacological studies, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
4-(2,3-dichlorophenyl)-1-(dimethylamino)-7-phenylquinoline-2,5(1H,3H)-dione: Lacks the tetrahydroquinoline structure.
4-(2,3-dichlorophenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydroquinoline: Lacks the dione functionality.
Uniqueness
The unique combination of substituents in 4-(2,3-DICHLOROPHENYL)-1-(DIMETHYLAMINO)-7-PHENYL-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
4-(2,3-dichlorophenyl)-1-(dimethylamino)-7-phenyl-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N2O2/c1-26(2)27-19-11-15(14-7-4-3-5-8-14)12-20(28)22(19)17(13-21(27)29)16-9-6-10-18(24)23(16)25/h3-10,15,17H,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTQKDHOKIUUQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C2=C(C(CC1=O)C3=C(C(=CC=C3)Cl)Cl)C(=O)CC(C2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-AMINO-3-{[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]CARBAMOYL}-1,2,5-OXADIAZOL-2-IUM-2-OLATE](/img/structure/B4313558.png)
![N-[5-(BUTYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-(2-QUINOLINYLSULFANYL)ACETAMIDE](/img/structure/B4313575.png)
![DIMETHYL [(3-METHYL-2-QUINOXALINYL)METHYL]PHOSPHONATE](/img/structure/B4313584.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B4313588.png)
![O,O-DIPHENYL [TRIS(DIMETHYLAMINO)PHOSPHORANYLIDENE]PHOSPHORAMIDOTHIOATE](/img/structure/B4313589.png)

![5-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4313606.png)
![3-[4-(cyclopentyloxy)phenyl]-3-{[3-(isobutyrylamino)benzoyl]amino}propanoic acid](/img/structure/B4313610.png)
![3-(diethylamino)propyl 6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B4313618.png)
![ETHYL 6-BROMO-1-CYCLOHEXYL-5-HYDROXY-2-{[4-(4-METHYLPHENYL)PIPERAZINO]METHYL}-1H-INDOLE-3-CARBOXYLATE](/img/structure/B4313625.png)
![ETHYL 2-({2,4-DICHLORO-5-[(CYCLOPROPYLAMINO)SULFONYL]BENZOYL}AMINO)ACETATE](/img/structure/B4313631.png)


![2-{2,5-DIOXO-4-[2-(TRIFLUOROMETHYL)PHENYL]-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBONITRILE](/img/structure/B4313658.png)
